An In-depth Technical Guide to the Mechanism of Action of 8-Hydroxy-5-nitroquinoline (Nitroxoline)
An In-depth Technical Guide to the Mechanism of Action of 8-Hydroxy-5-nitroquinoline (Nitroxoline)
A Note on Nomenclature: This guide focuses on the compound 8-Hydroxy-5-nitroquinoline, commonly known as Nitroxoline. While the initial query specified 5-Nitroquinolin-6-ol, the available scientific literature overwhelmingly pertains to the 8-hydroxy isomer. It is presumed that the interest lies in the pharmacologically significant and well-documented compound, Nitroxoline.
Introduction
8-Hydroxy-5-nitroquinoline (Nitroxoline) is a synthetic organic compound belonging to the 8-hydroxyquinoline family. Historically utilized as a potent antimicrobial agent for treating urinary tract infections, recent research has illuminated its significant potential as an anticancer agent, distinguishing it from other quinoline derivatives through a unique mechanism of action.[1][2][3][4] This guide provides a detailed exploration of the molecular mechanisms underpinning Nitroxoline's biological activities, offering insights for researchers, scientists, and professionals in drug development.
Core Mechanism: Metal Ion Chelation and Redox Cycling
The central pillar of Nitroxoline's mechanism of action is its potent ability to chelate divalent metal cations.[2] This property is not merely a structural feature but the primary driver of its downstream biological effects. Unlike some of its analogs, such as clioquinol, the consequences of Nitroxoline's metal binding are highly specific and lead to a distinct cellular response.
Copper-Dependent Cytotoxicity
A defining characteristic of Nitroxoline is that its cytotoxic activity, particularly against cancer cells, is significantly enhanced by the presence of copper.[1][4][5] Studies have demonstrated that the addition of copper at concentrations similar to those found in human plasma potentiates the anticancer effects of Nitroxoline.[1][5] This suggests that the Nitroxoline-copper complex is the primary bioactive species responsible for inducing cell death.
Generation of Reactive Oxygen Species (ROS)
The formation of the Nitroxoline-copper complex initiates a cascade of intracellular events, the most critical of which is the substantial generation of reactive oxygen species (ROS).[1][2][5] This surge in ROS, including superoxide radicals and hydrogen peroxide, overwhelms the cell's antioxidant defenses, leading to widespread oxidative stress. The resulting damage to lipids, proteins, and DNA culminates in apoptotic cell death. The nitro group at the 5-position is thought to play a role in this redox activity, potentially acting as a nitrogen radical source that disrupts intracellular signaling and promotes tumor cell inhibition.[2]
Distinction from Clioquinol: Lack of Zinc Ionophore Activity
A crucial point of mechanistic divergence from the related compound clioquinol is that Nitroxoline is not a zinc ionophore.[1][5][6] While clioquinol's activity is enhanced by zinc and involves transporting zinc across cellular membranes, Nitroxoline's cytotoxicity is not augmented by zinc.[5][6] This was experimentally confirmed using zinc-sensitive fluorescent probes, which showed no increase in intracellular zinc concentrations upon treatment with Nitroxoline.[5] This distinction is significant, as the lack of zinc ionophore activity may contribute to a lower neurotoxicity profile for Nitroxoline compared to halogenated 8-hydroxyquinolines like clioquinol.[1][4][5]
The proposed core mechanism is visualized in the following pathway diagram.
Caption: Core mechanism of Nitroxoline cytotoxicity.
Biological and Therapeutic Implications
The unique copper-dependent, ROS-mediated mechanism of Nitroxoline translates into a broad spectrum of biological activities, making it a candidate for repurposing in various therapeutic areas.
Anticancer Activity
Nitroxoline has demonstrated potent cytotoxicity against a range of human cancer cell lines, including those derived from B-cell lymphoma, glioma, lung, and prostate cancers.[5][7] Its efficacy is often significantly higher than that of its analogs, with IC₅₀ values reported in the nanomolar to low micromolar range.[1][5] In vivo studies have confirmed its ability to slow tumor growth, positioning it as a promising therapeutic agent.[7]
| Cell Line | Compound | IC₅₀ Value (nM) | Condition | Reference |
| Raji (B-cell lymphoma) | Nitroxoline (NQ) | 438 | - | [5] |
| Raji (B-cell lymphoma) | Clioquinol | >1000 | - | [5] |
| U87 (Glioma) | Nitroxoline | ~263 µM (50 µg/ml) | - | [7] |
| U251 (Glioma) | Nitroxoline | ~31.5 µM (6 µg/ml) | - | [7] |
| A549 (Lung) | Nitroxoline | ~200 µM (38 µg/ml) | - | [7] |
| PC3 (Prostate) | Nitroxoline | ~121 µM (23 µg/ml) | - | [7] |
Antimicrobial and Antiprotozoal Effects
Nitroxoline's foundational use is as a urinary antiseptic.[3] Its metal-chelating properties interfere with essential bacterial enzymes and disrupt the integrity of the bacterial outer membrane.[2] It is effective against both gram-positive and gram-negative bacteria, including multi-drug resistant strains, and also inhibits biofilm formation.[7] Recent studies have expanded its antimicrobial profile to include potent activity against protozoan parasites such as Trypanosoma cruzi (the causative agent of Chagas disease), where it induces programmed cell death by disrupting mitochondrial function and increasing ROS.[8][9]
Enzyme Inhibition
Beyond its metal-dependent redox cycling, Nitroxoline has been identified as an inhibitor of several key enzymes. It can inhibit bromodomain and extra-terminal (BET) proteins, which are critical regulators of oncogene expression.[7] Additionally, its 8-hydroxyquinoline scaffold is known to interact with and inhibit other enzymes, including human cathepsin B and methionine aminopeptidases, further contributing to its anticancer and antimicrobial effects.[2]
Experimental Protocols for Mechanistic Elucidation
Validating the mechanism of action for Nitroxoline or its analogs requires a series of robust cell-based assays. The following protocols provide a framework for investigating the key mechanistic pillars: cytotoxicity, metal-dependency, and ROS generation.
Protocol: Cell Viability and Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of Nitroxoline.
Methodology:
-
Cell Culture: Plate human cancer cells (e.g., Raji, A2780) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Nitroxoline in DMSO. Create a serial dilution series (e.g., from 10 µM to 10 nM) in the appropriate cell culture medium.
-
Treatment: Treat cells with the serially diluted Nitroxoline for 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
Viability Assessment: Add a viability reagent such as MTT or resazurin to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for determining IC₅₀ via cell viability assay.
Protocol: Intracellular ROS Detection
This protocol measures the generation of ROS in cells following treatment with Nitroxoline.
Methodology:
-
Cell Culture: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with Nitroxoline at its IC₅₀ concentration for a predetermined time (e.g., 6-24 hours). To test for copper dependency, co-treat with a physiologically relevant concentration of copper (e.g., 10 µM CuCl₂).
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add a solution containing a ROS-sensitive fluorescent probe (e.g., 5 µM CellROX® Deep Red Reagent or DCFDA) and incubate for 30-60 minutes at 37°C.[9]
-
Data Acquisition: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader or visualize using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity relative to an untreated control. A significant increase in fluorescence indicates ROS production.
Safety and Toxicology
While Nitroxoline has a long history of clinical use for urinary tract infections, its broader systemic use requires careful consideration of its toxicological profile.[2] GHS classifications indicate it can be harmful if swallowed, inhaled, or in contact with skin and is suspected of causing cancer.[10] However, its lack of zinc ionophore activity may render it less neurotoxic than related compounds.[1][4] Further in vivo studies are essential to establish a safe therapeutic window for its use in oncology.
Conclusion
The mechanism of action of 8-Hydroxy-5-nitroquinoline (Nitroxoline) is a compelling example of targeted chemical biology. Its efficacy is rooted in a specific interaction with copper, leading to massive ROS production and subsequent cell death, a pathway distinct from other quinoline-based compounds. This unique mechanism, combined with its established clinical history and potent activity against cancer and various pathogens, makes Nitroxoline a prime candidate for drug repurposing and the development of novel therapeutic strategies. Future research should focus on optimizing its delivery, further defining its enzymatic targets, and comprehensively evaluating its long-term safety for systemic applications.
References
-
Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11–17. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11829, 5-Nitroquinoline. [Link]
-
Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. [Link]
-
ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. [Link]
-
Nagy, V. E., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]
-
Afonso, J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
-
Afonso, J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PMC. [Link]
-
Sci-Hub. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]
Sources
- 1. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-羟基-5-硝基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sci-Hub. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) / Cancer Letters, 2011 [sci-hub.se]
- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells | MDPI [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
